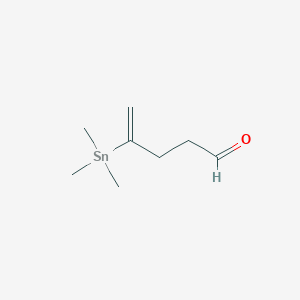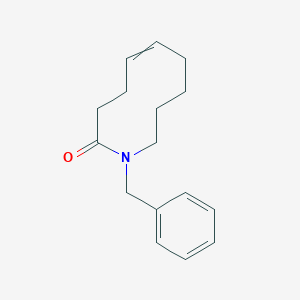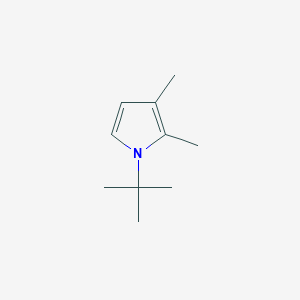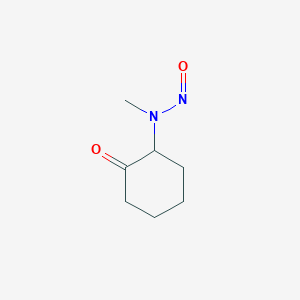
1-Methyl-4-(3-methylphenyl)pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(3-methylphenyl)pyridin-1-ium is a quaternary ammonium compound with a pyridinium core. This compound is structurally characterized by a pyridine ring substituted with a methyl group at the nitrogen atom and a 3-methylphenyl group at the 4-position. Quaternary ammonium compounds like this one are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-4-(3-methylphenyl)pyridin-1-ium can be synthesized through several methods. One common approach involves the quaternization of 4-(3-methylphenyl)pyridine with methyl iodide. The reaction typically occurs in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(3-methylphenyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Reduced pyridinium derivatives.
Substitution: Substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(3-methylphenyl)pyridin-1-ium has several scientific research applications:
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Employed in the production of ionic liquids and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(3-methylphenyl)pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and other biomolecules, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenylpyridin-1-ium: Similar structure but lacks the methyl group on the phenyl ring.
1-Methyl-4-(2-methylphenyl)pyridin-1-ium: Similar structure with the methyl group at the 2-position of the phenyl ring.
Uniqueness
1-Methyl-4-(3-methylphenyl)pyridin-1-ium is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity for molecular targets compared to other similar compounds .
Eigenschaften
CAS-Nummer |
122268-85-3 |
|---|---|
Molekularformel |
C13H14N+ |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
1-methyl-4-(3-methylphenyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-11-4-3-5-13(10-11)12-6-8-14(2)9-7-12/h3-10H,1-2H3/q+1 |
InChI-Schlüssel |
FWKMOPRVJGRVHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC=[N+](C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)

![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)







